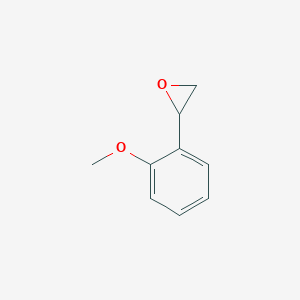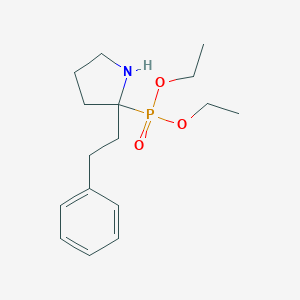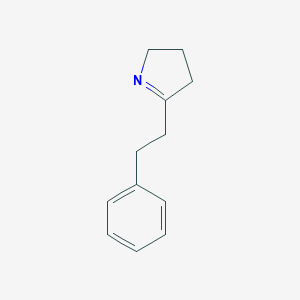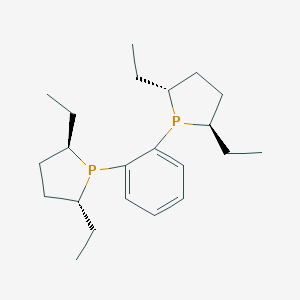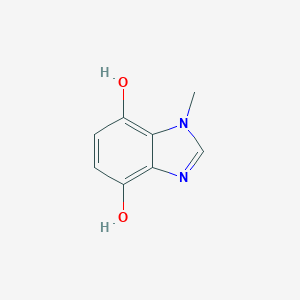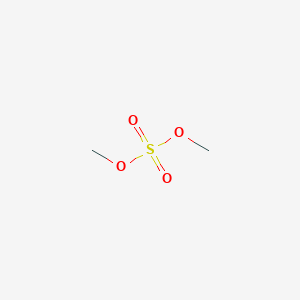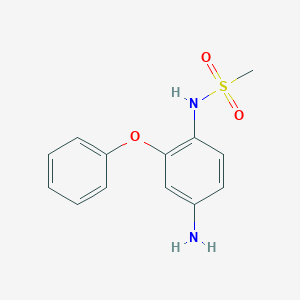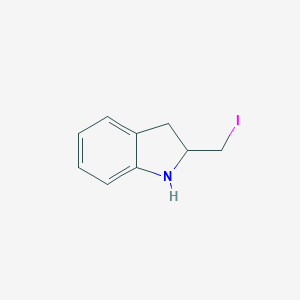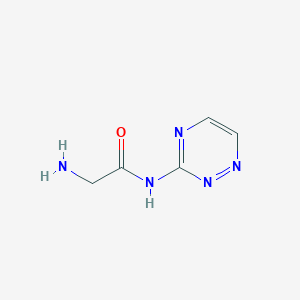
2-amino-N-(1,2,4-triazin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(1,2,4-triazin-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 2-amino-N-(1,2,4-triazin-3-yl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately results in the death of microbial cells or cancer cells.
生化学的および生理学的効果
2-amino-N-(1,2,4-triazin-3-yl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to have anticancer activity, with studies showing that it can induce apoptosis in cancer cells. In addition, it has been studied for its potential use as an antidiabetic agent.
実験室実験の利点と制限
One of the advantages of using 2-amino-N-(1,2,4-triazin-3-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of action of antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to some mammalian cells, which limits its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-amino-N-(1,2,4-triazin-3-yl)acetamide. One direction is the development of new synthetic methods for the compound, which could lead to the discovery of new derivatives with improved properties. Another direction is the study of the compound's potential use as an anticancer agent, with a focus on its mechanism of action and its effects on cancer cells. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as diabetes and viral infections. Finally, the compound could be used as a building block for the synthesis of new compounds with potential applications in drug discovery.
合成法
2-amino-N-(1,2,4-triazin-3-yl)acetamide can be synthesized using various methods. One of the most common methods involves the reaction of cyanuric chloride with glycine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained by filtration and purification. Other methods include the reaction of cyanuric chloride with methylamine or ethylamine.
科学的研究の応用
2-amino-N-(1,2,4-triazin-3-yl)acetamide has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied as a potential anticancer agent. In addition, it has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.
特性
CAS番号 |
138598-50-2 |
|---|---|
製品名 |
2-amino-N-(1,2,4-triazin-3-yl)acetamide |
分子式 |
C5H7N5O |
分子量 |
153.14 g/mol |
IUPAC名 |
2-amino-N-(1,2,4-triazin-3-yl)acetamide |
InChI |
InChI=1S/C5H7N5O/c6-3-4(11)9-5-7-1-2-8-10-5/h1-2H,3,6H2,(H,7,9,10,11) |
InChIキー |
KCEZWZVNHYRSIP-UHFFFAOYSA-N |
SMILES |
C1=CN=NC(=N1)NC(=O)CN |
正規SMILES |
C1=CN=NC(=N1)NC(=O)CN |
同義語 |
Acetamide, 2-amino-N-1,2,4-triazin-3-yl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



